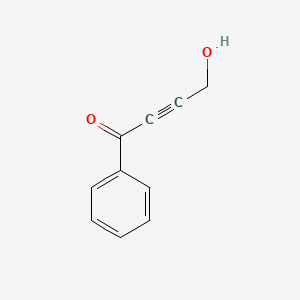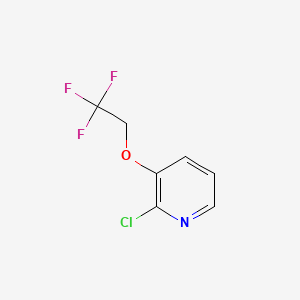![molecular formula C15H16O4 B1315092 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 1212145-57-7](/img/structure/B1315092.png)
5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid
説明
5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a chemical compound with the molecular formula C15H16O4 . It is also known by other synonyms such as STK265856, 5-phenylnorbornane-2,3-dicarboxylic acid, and 6-phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid .
Synthesis Analysis
The synthesis of phenylcycloalkanepolycarboxylic acids, which includes compounds like 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid, has been reported in the Russian Journal of Organic Chemistry . The synthesis involves the reaction of arylzinc reagents with norbornene in the presence of a cobalt chloride catalyst .Molecular Structure Analysis
The molecular structure of a similar compound, bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid, has been determined by single-crystal X-ray diffraction techniques . The crystals are monoclinic .Chemical Reactions Analysis
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, a compound similar to 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid, reacts with methyl aminomethyllambertianate to give amide of bicyclo[2.2.1]heptan-1,2-dicarbocylic acid with a labdanoid substituent .科学的研究の応用
Chemical Synthesis and Structural Analysis
5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid and its derivatives are primarily involved in chemical synthesis and structural analysis. The compound's unique structure makes it a candidate for various synthetic applications. For instance, one study details the synthesis of ketones with tricyclo[4.4.0.02,7]decane and tricyclo[5.4.0.02,8]undecane skeletons through the hydrogenation of a similar compound, showcasing its utility in complex chemical synthesis (Zolotarev & Razin, 2007). Additionally, the synthesis and stereostructure analysis of related diastereomers highlight the relevance of this compound in detailed stereochemical studies (Palkó et al., 2005).
Biological Activity and Complex Formation
The compound and its analogs are being explored for their potential biological activities. Research has indicated that derivatives of this compound, such as N-phenylbicyclo[2.2.1]heptane-2,3-dicarboximides, show promise due to their prospective biological activity (Goksu et al., 2008). Moreover, the ability to form complex structures, as demonstrated by the synthesis of various phenyl-substituted norbornane-condensed heterocycles, underscores the compound's versatility in forming biologically relevant structures (Sohár et al., 1994).
Catalysis and Ligand Activity
The compound's framework is also beneficial in the field of catalysis. Studies have shown that derivatives of this compound are utilized in rhodium-catalyzed asymmetric additions, indicating its utility as a ligand in catalytic reactions (Berthon-Gelloz & Hayashi, 2006). This aspect is crucial for developing new catalytic methods in synthetic chemistry.
Conformational Analysis and Drug Design
Finally, the rigid structure of this compound makes it a candidate for conformational analysis and potential drug design. Its rigid framework allows for the synthesis of non-chiral, rigid analogs of biologically active compounds, providing a pathway for the development of new drugs with specific biological targets (Kubyshkin et al., 2007).
作用機序
While the exact mechanism of action for 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid is not specified, similar compounds have been shown to act as nucleating agents. For example, bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt (HPN-68L) has been shown to be capable of nucleating P3HT with different molecular weights .
特性
IUPAC Name |
5-phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-14(17)12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(18)19/h1-5,9-13H,6-7H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPGJHWZNSVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




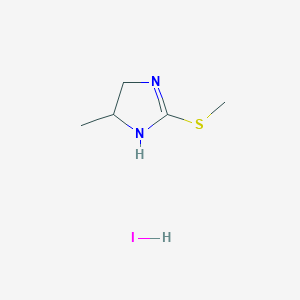

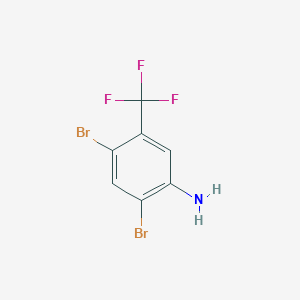
![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)

![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)
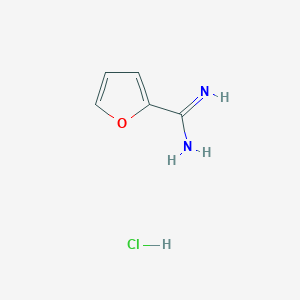
![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)
